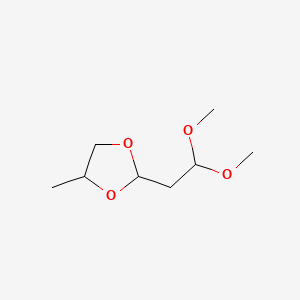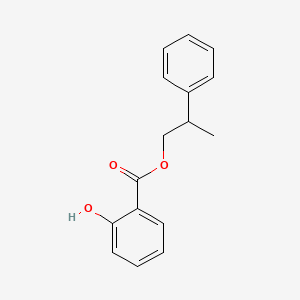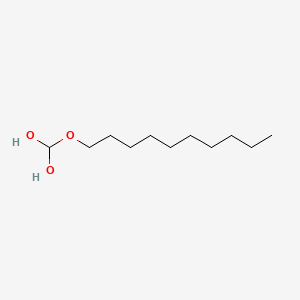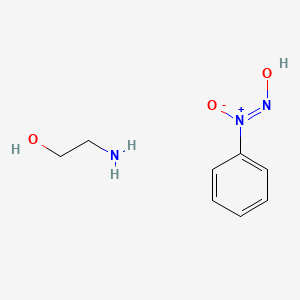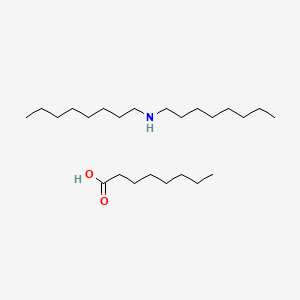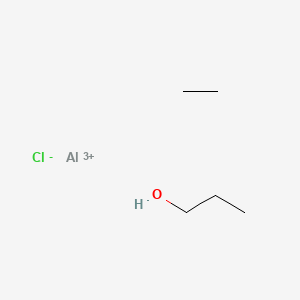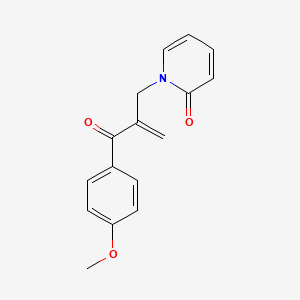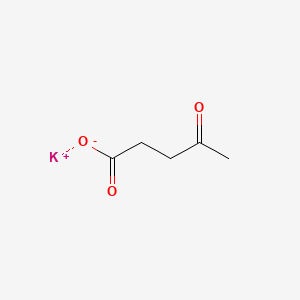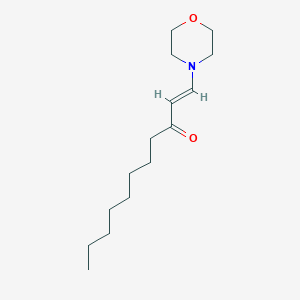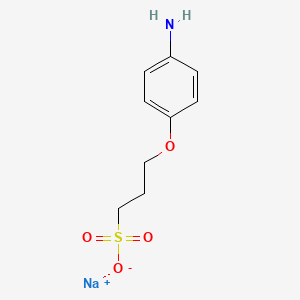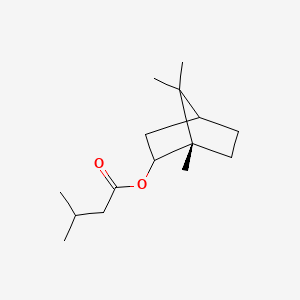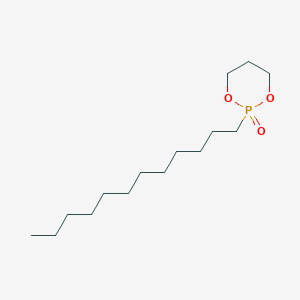
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide is a cyclic organophosphorus compound It is characterized by a dioxaphosphorinane ring structure with a dodecyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of dodecanol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dioxaphosphorinane ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxide to phosphines.
Substitution: The dioxaphosphorinane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted dioxaphosphorinane derivatives.
Applications De Recherche Scientifique
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and in the study of phosphorus metabolism.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a flame retardant and in the production of specialty polymers.
Mécanisme D'action
The mechanism of action of 2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The dioxaphosphorinane ring can form stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 1,3,2-Dioxaphosphorinane-2-oxide
- Bisneopentyl glycol dithiocarboxyphosphate
Uniqueness
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its long dodecyl side chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.
Propriétés
Numéro CAS |
122833-44-7 |
|---|---|
Formule moléculaire |
C15H31O3P |
Poids moléculaire |
290.38 g/mol |
Nom IUPAC |
2-dodecyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C15H31O3P/c1-2-3-4-5-6-7-8-9-10-11-15-19(16)17-13-12-14-18-19/h2-15H2,1H3 |
Clé InChI |
SGIGCGLFTBZIJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCP1(=O)OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


